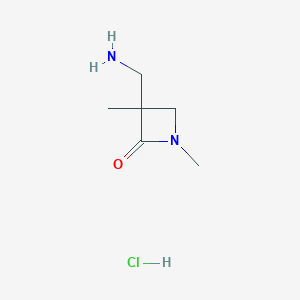
4-chloro-1-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-vinyl-1H-pyrazole (4-CVP) is an organic compound that is part of the heterocyclic family of pyrazoles. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-CVP is a versatile building block in organic synthesis and can be used in a variety of applications, including as a catalyst, reagent, or inhibitor.
Scientific Research Applications
4-chloro-1-vinyl-1H-pyrazole has been used in a variety of scientific research applications, including as a catalyst for organic transformations, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the synthesis of polymers and in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
Pyrazoles, in general, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding . The presence of a chlorine atom might influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Pharmacokinetics
The presence of a vinyl group and a chlorine atom may influence these properties .
Result of Action
Pyrazoles are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of pyrazoles can be influenced by factors such as temperature, pH, and the presence of other substances .
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-1-vinyl-1H-pyrazole for laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Its main limitation is its instability, which can lead to the formation of by-products.
Future Directions
Future research into 4-chloro-1-vinyl-1H-pyrazole should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research should focus on improving the stability of this compound and developing new methods for its synthesis and use. Additionally, research should focus on investigating the potential of this compound as a catalyst for organic transformations and as an inhibitor of enzymes. Finally, research should focus on exploring the potential of this compound as a therapeutic agent for various diseases and conditions.
Synthesis Methods
The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be accomplished in two ways, either via a direct reaction of a chloroalkene with hydrazine or via a condensation reaction of a chloroalkene and a hydrazine derivative. The direct reaction involves the reaction of a chloroalkene with hydrazine in the presence of a base to form the desired this compound. The condensation reaction involves the reaction of a chloroalkene with a hydrazine derivative, such as ethylhydrazine, in the presence of a base to form the desired this compound.
properties
IUPAC Name |
4-chloro-1-ethenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKJZWEAVLCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)


![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)